2,3-Dichloro-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-nitropyridine can be synthesized through the nitration of 2,3-dichloropyridine. The nitration process typically involves the use of nitric acid as the nitrating agent and sulfuric acid as the solvent. The reaction is carried out at a temperature range of 20-150°C for 10-40 hours . Another method involves the use of N,N-dimethylformamide and triphosgene, where 2,6-dihydroxy-3-nitropyridine is reacted at 80-85°C for 6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: It can undergo macrocyclic condensation reactions with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Major Products
Nucleophilic Substitution: The major products are substituted pyridines where the chlorine atoms are replaced by the nucleophiles.
Reduction: The major product is 2,3-dichloro-6-aminopyridine.
Scientific Research Applications
2,3-Dichloro-6-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitropyridine involves its reactivity towards nucleophiles and its ability to undergo reduction reactions. The nitro group in the compound is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The chlorine atoms can be displaced by nucleophiles, leading to the formation of various substituted pyridines . The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst .
Comparison with Similar Compounds
2,3-Dichloro-6-nitropyridine can be compared with other similar compounds such as:
2,6-Dichloro-3-nitropyridine: Similar in structure but with different positions of the chlorine and nitro groups, leading to different reactivity and applications.
2,5-Dichloro-3-nitropyridine: Another isomer with distinct chemical properties and uses.
2,4-Dichloro-5-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular synthetic applications .
Properties
IUPAC Name |
2,3-dichloro-6-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGUZXUCHBFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.